molecular formula C5H8O2S B13803625 s-(2-Oxopropyl) ethanethioate CAS No. 57360-11-9

s-(2-Oxopropyl) ethanethioate

Cat. No.: B13803625
CAS No.: 57360-11-9
M. Wt: 132.18 g/mol
InChI Key: ZKMBPYHUFFCKTQ-UHFFFAOYSA-N
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Description

S-(2-Oxopropyl) ethanethioate is an organic compound with the molecular formula C5H8O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Oxopropyl) ethanethioate typically involves the reaction of potassium thioacetate with acrolein. The reaction is carried out in a solvent mixture of pyridine and glacial acetic acid, with dichloromethane added to dissolve the potassium thioacetate. The reaction mixture is stirred at room temperature for 12 hours, and the product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(2-Oxopropyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

S-(2-Oxopropyl) ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-Oxopropyl) ethanethioate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-Oxopropyl) ethanethioate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

57360-11-9

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

S-(2-oxopropyl) ethanethioate

InChI

InChI=1S/C5H8O2S/c1-4(6)3-8-5(2)7/h3H2,1-2H3

InChI Key

ZKMBPYHUFFCKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC(=O)C

Origin of Product

United States

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